molecular formula C21H20N8O5S B2823465 3-(3-methoxyphenyl)-7-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 941887-83-8

3-(3-methoxyphenyl)-7-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Numéro de catalogue: B2823465
Numéro CAS: 941887-83-8
Poids moléculaire: 496.5
Clé InChI: FDKUFXYVWJTJKT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3-(3-methoxyphenyl)-7-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a sophisticated chemical probe of significant interest in kinase research and oncological studies. Its molecular architecture is based on a [1,2,3]triazolo[4,5-d]pyrimidine core, a well-established scaffold known for its ability to act as an ATP-competitive inhibitor of various protein kinases. The compound is structurally related to potent kinase inhibitors, such as the clinical candidate Sapanisertib, which targets mTORC1/2 and has demonstrated efficacy in clinical trials for advanced solid tumors (https://pubmed.ncbi.nlm.nih.gov/26523881/). The specific substitution pattern of this compound, featuring a 4-((4-nitrophenyl)sulfonyl)piperazine group, is designed to modulate selectivity and potency, potentially targeting key signaling pathways like PI3K/Akt/mTOR that are frequently dysregulated in cancer. This reagent serves as a valuable tool for researchers investigating the mechanistic roles of specific kinases in cell proliferation and survival, enabling the exploration of novel therapeutic strategies and the study of resistance mechanisms in preclinical models. Its primary research value lies in its utility for biochemical assays, high-throughput screening, and structure-activity relationship (SAR) studies aimed at developing next-generation targeted therapies.

Propriétés

IUPAC Name

3-(3-methoxyphenyl)-7-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N8O5S/c1-34-17-4-2-3-16(13-17)28-21-19(24-25-28)20(22-14-23-21)26-9-11-27(12-10-26)35(32,33)18-7-5-15(6-8-18)29(30)31/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKUFXYVWJTJKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)S(=O)(=O)C5=CC=C(C=C5)[N+](=O)[O-])N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N8O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 3-(3-methoxyphenyl)-7-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a novel synthetic derivative that has garnered attention for its potential therapeutic applications, particularly in oncology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various cancer models, and structure-activity relationships (SAR).

Chemical Structure

The compound belongs to a class of piperazine derivatives integrated with a triazole-pyrimidine scaffold. The presence of the methoxy and nitrophenyl groups is significant for its biological properties.

The biological activity of this compound primarily involves the inhibition of specific protein-protein interactions and modulation of cell signaling pathways associated with cancer progression. Notably, it has been identified as an inhibitor of the S100A2–p53 interaction, which plays a crucial role in tumor suppression.

Efficacy in Cancer Models

Recent studies have evaluated the compound's efficacy against a variety of human cancer cell lines using the MTT assay to assess cell viability. The results are summarized in the following table:

Cell LineGI50 (µM)Growth Inhibition (%) at 25 µM
MCF10A (Normal)>5012
U87 (Glioblastoma)>5010
MiaPaCa2 (Pancreatic)>508
BxPC-3 (Pancreatic)3496
AsPC-1 (Pancreatic)3477
Capan-2 (Pancreatic)2391
PANC-1 (Pancreatic)5070

Key Findings:

  • The compound exhibited significant growth inhibition in pancreatic cancer cell lines BxPC-3 and AsPC-1, with percentages reaching up to 96% at a concentration of 25 µM .
  • No notable activity was observed against U87 glioblastoma and MiaPaCa2 pancreatic cancer cell lines, indicating a selective efficacy profile .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that modifications to the phenylacetamide moiety significantly influenced cytotoxicity. For instance:

  • Substituting the methoxy group with larger or more electronegative groups enhanced activity.
  • Compounds from Library 2 that included bulky groups showed improved potency compared to simpler analogs .

Case Studies and Research Findings

Several studies have focused on the pharmacological potential of this compound:

  • In Vitro Studies : A study evaluated the cytotoxic effects on multiple cancer cell lines, highlighting its potential as a therapeutic agent for pancreatic cancer due to its selective growth inhibition .
  • In Silico Modeling : Computational studies suggested that the compound effectively binds to target proteins involved in tumorigenesis, reinforcing its role as a promising lead in drug development .
  • Toxicity Assessments : Preliminary toxicity evaluations indicated that the compound exhibits a favorable safety profile at therapeutic doses, warranting further investigation into its clinical applicability .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Below is a detailed comparison of key analogs based on substituents, synthesis, and biological activity:

Table 1: Structural and Functional Comparison of Triazolo[4,5-d]Pyrimidine Derivatives

Compound Name / ID 3-Position Substituent 7-Position Substituent Key Biological Activity/Properties Reference ID
Target Compound: 3-(3-Methoxyphenyl)-7-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-triazolo[4,5-d]pyrimidine 3-Methoxyphenyl 4-((4-Nitrophenyl)sulfonyl)piperazine Hypothesized A1 affinity (structural analogy) N/A
3-(4-Methoxyphenyl)-1-{4-[3-(4-methylphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}-1-propanone 4-Methoxyphenyl 4-[3-(4-Methylphenyl)-triazolo[4,5-d]pyrimidin-7-yl]piperazine Not explicitly stated; likely adenosine receptor ligand
{4-[3-(4-Methylphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}[4-(trifluoromethyl)phenyl]methanone 4-Methylphenyl 4-(Trifluoromethyl)benzoyl-piperazine Enhanced electron-withdrawing properties
7-Chloro-[3-(4-methoxybenzylamino)]-3H-triazolo[4,5-d]pyrimidine 4-Methoxybenzylamino Chlorine Antimycobacterial activity
7-(2-Furyl)-[3-(4-methoxybenzylamino)]-3H-triazolo[4,5-d]pyrimidine 4-Methoxybenzylamino 2-Furyl Antimycobacterial activity
3-Aralkyl-7-amino-substituted triazolo[4,5-d]pyrimidines (e.g., 2-chlorobenzyl derivatives) 2-Chlorobenzyl Cycloalkylamino or aralkylamino (e.g., cyclohexylamino) High A1 affinity (Ki < 50 nM)

Key Findings from Comparative Analysis

Substituent Impact on Receptor Binding: 3-Position: Lipophilic groups (e.g., 2-chlorobenzyl in ) enhance A1 adenosine receptor affinity. The target compound’s 3-methoxyphenyl group may offer moderate lipophilicity but lower affinity compared to halogenated analogs . 7-Position: Piperazine modifications influence selectivity.

Synthetic Routes :

  • The target compound’s synthesis likely involves nucleophilic substitution at the 7-chloro precursor (analogous to ), followed by sulfonylation of the piperazine ring. This aligns with methods for similar triazolo[4,5-d]pyrimidines using Pd-catalyzed coupling or SNAr reactions .

Biological Activity: Adenosine Receptors: Compounds with 7-cyclohexylamino or 7-amphetamino groups () exhibit nanomolar A1 affinity. The target’s 4-nitrophenylsulfonyl-piperazine may reduce receptor selectivity due to steric bulk. Antimicrobial/Antiplatelet Effects: Analogs with thiol or acrylamide substituents () show antibacterial activity, suggesting the target’s sulfonyl group could be explored for similar applications.

Critical Notes and Limitations

Data Gaps : Direct pharmacological data for the target compound are absent in the evidence. Predictions rely on structural analogs.

Sulfonyl Group Trade-offs : While the 4-nitrophenylsulfonyl group may improve metabolic stability, it could reduce blood-brain barrier penetration compared to smaller substituents (e.g., chlorine in ).

Receptor Selectivity: The adenosine A2B receptor remains understudied in triazolo[4,5-d]pyrimidines, highlighting a research gap .

Q & A

Basic Research Questions

Q. What are the key structural features of this compound, and how do they influence its chemical reactivity and biological activity?

  • Answer : The compound contains a triazolopyrimidine core fused with a piperazine ring substituted with a 4-nitrophenylsulfonyl group and a 3-methoxyphenyl moiety. The triazolopyrimidine core provides rigidity and π-π stacking potential, while the sulfonyl group enhances electrophilicity and hydrogen-bonding capacity. The methoxy group contributes to solubility and modulates electronic effects, influencing interactions with biological targets like kinases or receptors .

Q. What synthetic methodologies are commonly employed to synthesize this compound?

  • Answer : Multi-step routes are typical:

Core Formation : Cyclocondensation of aminotriazole derivatives with nitriles or carbonyl compounds under acidic conditions.

Piperazine Functionalization : Nucleophilic substitution at the pyrimidine C7 position using 4-nitrophenylsulfonyl-piperazine precursors.

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMF/water) to achieve >95% purity .

Q. How can researchers confirm the structural integrity of the synthesized compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify proton environments and carbon frameworks (e.g., methoxy singlet at ~3.8 ppm, aromatic protons at 6.8–8.2 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 523.12).
  • Elemental Analysis : Validate C, H, N, S, and O percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can synthetic yield be optimized for the sulfonylation step in the piperazine functionalization?

  • Answer : Key parameters:

  • Solvent : Use anhydrous DMF or dichloromethane to minimize hydrolysis.
  • Base : Triethylamine (2.5 eq.) to scavenge HCl byproducts.
  • Temperature : Maintain 0–5°C during sulfonyl chloride addition to reduce side reactions.
  • Monitoring : TLC (Rf ~0.5 in 7:3 EtOAc/hexane) to track reaction progress. Yields typically improve from 60% to 85% with these adjustments .

Q. What strategies are recommended for resolving contradictions in reported biological activity data (e.g., conflicting IC50 values)?

  • Methodology :

Assay Standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., staurosporine for kinase inhibition).

Solubility Checks : Confirm compound solubility in assay buffers (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity).

SAR Analysis : Compare substituent effects (e.g., replacing 4-nitrophenylsulfonyl with methylsulfonyl reduces potency by ~10-fold) .

Q. How can molecular docking studies guide target identification for this compound?

  • Approach :

Protein Preparation : Use PDB structures (e.g., EGFR kinase: 1M17) with removed water molecules and added polar hydrogens.

Docking Software : AutoDock Vina or Schrödinger Glide with OPLS4 force field.

Validation : Compare docking scores (e.g., ΔG = -9.2 kcal/mol) with known inhibitors.

  • Example : The sulfonyl group forms hydrogen bonds with Lys721 in EGFR, explaining observed kinase inhibition .

Q. What in vitro assays are most suitable for evaluating anticancer activity?

  • Protocols :

  • Cell Viability : MTT assay (48–72 hr exposure, IC50 calculation via nonlinear regression).
  • Apoptosis : Annexin V-FITC/PI staining followed by flow cytometry.
  • Migration Inhibition : Scratch assay in MDA-MB-231 cells with 10 µM compound treatment .

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